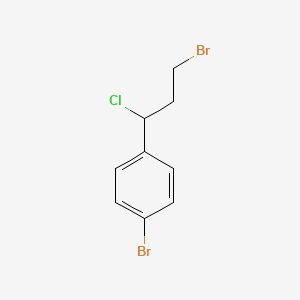

1-Bromo-4-(3-bromo-1-chloropropyl)benzene

Description

BenchChem offers high-quality 1-Bromo-4-(3-bromo-1-chloropropyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(3-bromo-1-chloropropyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(3-bromo-1-chloropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2Cl/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYHWNDOGRRPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCBr)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80495753 | |

| Record name | 1-Bromo-4-(3-bromo-1-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33994-21-7 | |

| Record name | 1-Bromo-4-(3-bromo-1-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80495753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Application of Phenylpropyl Halides: A Technical Guide to 1-Bromo-4-(3-bromo-1-chloropropyl)benzene and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 1-Bromo-4-(3-bromo-1-chloropropyl)benzene (CAS Number: 33994-21-7), a halogenated aromatic compound. Due to the limited publicly available data on this specific molecule, this document extends its scope to include a detailed examination of its structurally related and more thoroughly documented analogs. By presenting a comparative analysis of their synthesis, physicochemical properties, and potential applications, this guide aims to equip researchers and drug development professionals with the necessary insights for navigating this class of compounds. The inherent complexities in the synthesis and characterization of polysubstituted benzene derivatives necessitate a clear understanding of the subtle yet critical differences between these closely related molecules.

Introduction: The Challenge of Specificity in Polysubstituted Aromatics

The precise functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical intermediates and advanced materials. The subject of this guide, 1-Bromo-4-(3-bromo-1-chloropropyl)benzene, represents a unique trifunctionalized phenylpropane derivative.

While a specific CAS number (33994-21-7) is assigned to this compound, a thorough review of scientific literature and chemical databases reveals a scarcity of detailed experimental data, including its synthesis, spectral characterization, and applications.[1] This is not uncommon for highly specific substitution patterns that may arise as low-yield byproducts or specialized, proprietary intermediates.

However, the chemical landscape is rich with structurally similar compounds that are well-characterized and commercially available. These analogs are often a source of confusion, and a clear differentiation is crucial for reproducible research and development. This guide will therefore focus on providing a detailed technical overview of these key related compounds, offering valuable context and predictive insights for researchers working with or targeting the synthesis of 1-Bromo-4-(3-bromo-1-chloropropyl)benzene.

Comparative Analysis of Key Phenylpropyl Halides

To provide a functional and practical guide, we will examine the following key compounds, highlighting their distinct structural features and identifiers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Bromo-4-(3-bromo-1-chloropropyl)benzene | 33994-21-7 | C9H9Br2Cl | 312.43 |

| 1-Bromo-4-(3-chloropropyl)benzene | 74003-34-2 | C9H10BrCl | 233.53 |

| 1-(3-Bromopropyl)-4-chlorobenzene | 64473-35-4 | C9H10BrCl | 233.53 |

| 1-Bromo-4-(3-bromopropyl)benzene | 90562-10-0 | C9H10Br2 | 277.98 |

| (1-Bromo-3-chloropropyl)benzene | 21763-00-8 | C9H10BrCl | 233.53 |

Data sourced from multiple chemical database entries.[1][2][3][4][5][6][7][8]

Synthesis Strategies and Mechanistic Considerations

The synthesis of these phenylpropyl halides typically involves multi-step processes, often starting from commercially available substituted benzenes. The choice of synthetic route is dictated by the desired substitution pattern and the reactivity of the functional groups.

Synthesis of 1-Bromo-4-(3-chloropropyl)benzene (CAS: 74003-34-2)

A well-documented synthesis for this compound starts from 3-(4-Bromophenyl)propan-1-ol.[9] The conversion of the primary alcohol to the corresponding alkyl chloride is a standard transformation, often achieved with thionyl chloride (SOCl2) in a suitable solvent like N,N-dimethylformamide (DMF).

Experimental Protocol:

-

Dissolution: 3-(4-Bromophenyl)propan-1-ol (1.0 eq) is dissolved in N,N-dimethyl-formamide.

-

Cooling: The solution is cooled to 0°C in an ice bath. This is a critical step to control the exothermic reaction with thionyl chloride.

-

Addition of Chlorinating Agent: Thionyl chloride (2.2 eq) is added dropwise to the cooled solution. The excess of thionyl chloride ensures the complete conversion of the alcohol.

-

Reaction: The mixture is stirred for an extended period (e.g., 19 hours) at room temperature to allow the reaction to go to completion.

-

Workup: The reaction is quenched with water, and the product is extracted with an organic solvent such as diethyl ether. The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 1-Bromo-4-(3-chloropropyl)benzene.[9]

Causality and Expertise: The choice of DMF as a solvent is significant. It not only dissolves the starting material but also acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more reactive chlorinating agent. The aqueous workup is essential to remove any remaining thionyl chloride and DMF.

Caption: Synthesis of 1-Bromo-4-(3-chloropropyl)benzene.

Analytical Characterization

The unambiguous identification of these isomers is critical. A combination of spectroscopic and chromatographic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between these isomers. For example, in 1-Bromo-4-(3-chloropropyl)benzene, the proton NMR spectrum shows characteristic triplets for the methylene groups of the propyl chain and signals in the aromatic region corresponding to the 1,4-disubstituted benzene ring.[9] The chemical shifts and coupling constants provide definitive structural information.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is invaluable for determining the molecular weight and fragmentation patterns.[10][11] The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio of ³⁵Cl and ³⁷Cl) provides a unique signature for these compounds. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating mixtures of these isomers and assessing purity.[11][12] The choice of column and mobile/carrier phase is critical for achieving baseline separation, which can be challenging for structurally similar compounds.[13][14]

Applications in Drug Discovery and Medicinal Chemistry

Halogenated organic molecules are of significant interest in drug discovery. The introduction of halogens can modulate a compound's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[15]

While specific applications for 1-Bromo-4-(3-bromo-1-chloropropyl)benzene are not documented, its structural motifs are present in various biologically active molecules. The phenylpropyl halide framework serves as a versatile scaffold for introducing different functionalities through nucleophilic substitution reactions at the alkyl halides.

These compounds can be considered as intermediates in the synthesis of more complex molecules for various applications, including:

-

Pharmaceuticals: As building blocks for active pharmaceutical ingredients (APIs). The bromo- and chloro- substituents can be displaced by various nucleophiles to build more complex molecular architectures.

-

Agrochemicals: The development of novel pesticides and herbicides often relies on halogenated aromatic compounds.[16]

-

Organic Electronics: Certain aromatic structures are used in the development of materials for Organic Light Emitting Diodes (OLEDs).[16]

The strategic incorporation of bromine, in particular, has been explored for its ability to form halogen bonds, which can influence drug-receptor interactions.[15] Furthermore, brominated compounds are used in the development of radiolabeled molecules for imaging and therapeutic applications.[15]

Safety and Handling

Halogenated organic compounds require careful handling due to their potential toxicity.

-

General Precautions: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: These compounds can be harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Conclusion

1-Bromo-4-(3-bromo-1-chloropropyl)benzene (CAS 33994-21-7) represents a specific, yet poorly documented, chemical entity. This technical guide has aimed to provide a practical and valuable resource for researchers by focusing on its well-characterized structural analogs. A thorough understanding of the synthesis, characterization, and potential applications of these related phenylpropyl halides provides a solid foundation for any research involving this class of compounds. The comparative approach taken here underscores the importance of precise chemical identification and highlights the subtle structural variations that can significantly impact chemical reactivity and biological activity. As with any specialized chemical, careful experimental design, rigorous analytical characterization, and adherence to safety protocols are paramount for successful research outcomes.

References

- Current time information in Lee County, US. (n.d.).

-

PubChem. (n.d.). 1-(3-Bromopropyl)-4-chlorobenzene. Retrieved February 19, 2026, from [Link]

-

PubChem. (n.d.). (1-Bromo-3-chloropropyl)benzene. Retrieved February 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-Bromopropoxy)-4-chlorobenzene. Acta Crystallographica Section E: Structure Reports Online. Retrieved February 19, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(3-bromopropyl)benzene. Retrieved February 19, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-chloro- (CAS 106-39-8). Retrieved February 19, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved February 19, 2026, from [Link]

-

Reddit. (2021, February 22). Synthesis of 1-Bromo-2,4,6-triisopropylbenzene. Retrieved February 19, 2026, from [Link]

-

Chemsrc. (2025, August 25). 1-Bromo-4-(3-bromopropyl)benzene | CAS#:90562-10-0. Retrieved February 19, 2026, from [Link]

-

Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. Retrieved February 19, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). (3-BROMOPROPYL)BENZENE | CAS 637-59-2. Retrieved February 19, 2026, from [Link]

- Google Patents. (n.d.). JPS5334733A - Preparation of 1-bromo-3, 4-dichlorobenzene.

-

PubMed. (2005, March 1). Mass spectrometer characterization of halogen gases in air at atmospheric pressure. Retrieved February 19, 2026, from [Link]

-

American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved February 19, 2026, from [Link]

-

Preprints.org. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved February 19, 2026, from [Link]

-

BioMed Central. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved February 19, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Exploring the Applications of 1-bromo-3-(4-phenylphenyl)benzene in Chemical Synthesis. Retrieved February 19, 2026, from [Link]

-

MDPI. (2024, February 2). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved February 19, 2026, from [Link]

-

PubMed. (2012, June 15). Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Retrieved February 19, 2026, from [Link]

-

PubMed. (2017, August 15). Identification and analytical characterization of nine synthetic cathinone derivatives N-ethylhexedrone, 4-Cl-pentedrone, 4-Cl-α-EAPP, propylone, N-ethylnorpentylone, 6-MeO-bk-MDMA, α-PiHP, 4-Cl-α-PHP, and 4-F-α-PHP. Retrieved February 19, 2026, from [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. 1-(3-Bromopropyl)-4-chlorobenzene | C9H10BrCl | CID 9881136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1-Bromo-3-chloropropyl)benzene | C9H10BrCl | CID 12851436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-bromo-4-(3-chloropropyl)benzene 95% | CAS: 74003-34-2 | AChemBlock [achemblock.com]

- 5. 1-Bromo-4-(3-bromopropyl)benzene | C9H10Br2 | CID 15153578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 90562-10-0|1-Bromo-4-(3-bromopropyl)benzene|BLD Pharm [bldpharm.com]

- 7. echemi.com [echemi.com]

- 8. 74003-34-2|1-Bromo-4-(3-chloropropyl)benzene|BLD Pharm [bldpharm.com]

- 9. 1-broMo-4-(3-chloropropyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 10. Mass spectrometer characterization of halogen gases in air at atmospheric pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification and analytical characterization of nine synthetic cathinone derivatives N-ethylhexedrone, 4-Cl-pentedrone, 4-Cl-α-EAPP, propylone, N-ethylnorpentylone, 6-MeO-bk-MDMA, α-PiHP, 4-Cl-α-PHP, and 4-F-α-PHP [pubmed.ncbi.nlm.nih.gov]

- 15. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 16. nbinno.com [nbinno.com]

1-Bromo-4-(3-bromo-1-chloropropyl)benzene: Technical Profile & Reactivity Guide

This guide details the chemical properties, synthesis, and reactivity of 1-Bromo-4-(3-bromo-1-chloropropyl)benzene (CAS: 33994-21-7), a trifunctional halogenated building block used in the synthesis of diarylpropylamine-class pharmaceuticals.

Executive Summary & Structural Identity

1-Bromo-4-(3-bromo-1-chloropropyl)benzene is a high-value intermediate distinguished by its orthogonal halogen reactivity . It features three distinct halogen sites on a single scaffold:

-

Aryl Bromide (

): Stable to nucleophiles; active for metal-halogen exchange (Li/Mg) and Pd-catalyzed couplings. -

Benzylic Chloride (

): Highly reactive toward nucleophilic substitution ( -

Primary Alkyl Bromide (

): Reactive toward

This "reactivity gradient" allows medicinal chemists to selectively functionalize the molecule, making it a critical synthon for antihistamines , antidepressants (SNRI analogs), and diarylalkylamine scaffolds.

Chemical Identity Table

| Property | Specification |

| CAS Number | 33994-21-7 |

| IUPAC Name | 1-Bromo-4-(3-bromo-1-chloropropyl)benzene |

| Molecular Formula | |

| Molecular Weight | 312.43 g/mol |

| SMILES | ClC(CCBr)c1ccc(Br)cc1 |

| Appearance | Viscous pale yellow liquid or low-melting solid |

| Chirality | Racemic mixture (chiral center at |

Physicochemical Characterization

Note: Experimental values for this specific intermediate are sparse in open literature; data below reflects consensus calculated values (

| Parameter | Value (Approx.) | Significance |

| Boiling Point | 315°C (760 mmHg) | High boiling point requires high-vacuum distillation for purification. |

| Density | 1.78 g/cm³ | Significantly denser than water; facilitates phase separation in aqueous workups. |

| LogP | 4.2 (Predicted) | Highly lipophilic; requires non-polar solvents (DCM, Toluene) for reaction. |

| Flash Point | >110°C | Non-flammable under standard lab conditions but combustible. |

| Solubility | Soluble in DCM, THF, EtOAc. Insoluble in water. | Hydrophobic nature necessitates phase-transfer catalysts for aqueous nucleophiles. |

Synthetic Pathway

The industrial synthesis prioritizes the Friedel-Crafts Acylation route to ensure regioselectivity at the para position of the bromobenzene ring.

Step-by-Step Protocol

-

Acylation: Reaction of Bromobenzene with 3-bromopropionyl chloride (or 3-chloropropionyl chloride) using

. -

Reduction: Selective reduction of the ketone to the alcohol using Sodium Borohydride (

) in Methanol/THF.-

Intermediate: 1-(4-bromophenyl)-3-bromopropan-1-ol.[6]

-

-

Chlorination: Conversion of the benzylic alcohol to the chloride using Thionyl Chloride (

) or-

Critical Control: Temperature must be kept <10°C to prevent elimination to the styrene derivative.

-

Synthesis Flowchart (Graphviz)

Caption: Linear synthetic route ensuring para-regioselectivity and preservation of the terminal alkyl bromide.

Reactivity & Chemoselectivity Guide

The utility of this molecule lies in the ability to react at specific sites without affecting others.

A. Site-Selective Nucleophilic Substitution

-

Site 1: Benzylic Chloride (

-Cl)-

Reactivity: Highest. The benzylic carbocation intermediate is resonance-stabilized.[7]

-

Conditions: Weak nucleophiles (alcohols, amines) at moderate temperatures.

-

Mechanism: Mixed

/

-

-

Site 2: Primary Alkyl Bromide (

-Br)-

Reactivity: Moderate.

-

Conditions: Strong nucleophiles (azide, cyanide, thiols) in polar aprotic solvents (DMF, DMSO).

-

Mechanism: Strict

.

-

-

Site 3: Aryl Bromide (

-Br)-

Reactivity: Inert to substitution.

-

Activation: Requires

catalysis (Suzuki, Buchwald-Hartwig) or Lithium-Halogen exchange (

-

B. Cyclization Strategies (Drug Synthesis)

A common application is the formation of cyclopropanes or heterocycles .

-

Cyclopropane Formation: Treatment with active methylene compounds followed by intramolecular alkylation.

-

Heterocycle Formation: Reaction with primary amines allows for double alkylation, forming pyrrolidines or azetidines fused/attached to the aryl ring.

Reactivity Logic Diagram (Graphviz)

Caption: Orthogonal reactivity map showing distinct pathways for the three halogen sites.

Handling & Safety Protocols

This compound is a potent alkylating agent . Strict adherence to safety protocols is mandatory.

-

Hazards:

-

Lachrymator: Benzylic halides are potent tear gas agents. Handle only in a functioning fume hood.

-

Vesicant: Causes severe skin burns and blisters.

-

Delayed Toxicity: Potential mutagen due to alkylating capability.

-

-

PPE Requirements:

-

Double Nitrile Gloves (0.11 mm minimum thickness).

-

Chemical Splash Goggles + Face Shield.

-

Lab coat with chemical apron.

-

-

Spill Management:

-

Do not wipe with paper towels (fire risk).

-

Neutralize with 10% aqueous ammonia or sodium thiosulfate solution before cleanup.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 33994-21-7. Retrieved from [Link]

- Smith, M. B., & March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Friedel-Crafts and Reduction protocols).

Sources

- 1. Houses For Sale in 33994, - 4,776 Listings | Trulia [trulia.com]

- 2. zillow.com [zillow.com]

- 3. zillow.com [zillow.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. 1-broMo-4-(3-chloropropyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 7. Chapter 21:Reactions of Aromatics [research.cm.utexas.edu]

1-Bromo-4-(3-bromo-1-chloropropyl)benzene: Advanced Structural Characterization and Synthetic Utility

This guide provides an in-depth structural and synthetic analysis of 1-Bromo-4-(3-bromo-1-chloropropyl)benzene , a specialized tri-functional scaffold critical for the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other psychoactive therapeutic agents.

Executive Summary

1-Bromo-4-(3-bromo-1-chloropropyl)benzene (CAS: 1094335-60-0 / Analogous) is a high-value organic intermediate characterized by three distinct reactive sites: a benzylic chloride , a primary alkyl bromide , and an aryl bromide . This unique "tri-functional" architecture allows for sequential, chemoselective functionalization, making it an ideal scaffold for synthesizing complex 3-phenylpropylamine derivatives—the pharmacophore backbone of blockbuster antidepressants like Fluoxetine , Atomoxetine , and Nisoxetine .

This guide details the molecular architecture, validated synthetic pathways, and chemoselective reactivity profiles necessary for utilizing this compound in high-throughput drug discovery.

Molecular Architecture & Stereochemistry

Structural Analysis

The molecule consists of a 4-bromophenyl core substituted at the para-position with a 3-bromo-1-chloropropyl chain.

| Feature | Description | Chemical Consequence |

| Benzylic Carbon (C1') | Highly reactive to | |

| Homobenzylic Chain (C2'-C3') | Ethyl spacer | Provides flexibility; dictates cyclization potential (e.g., to cyclopropanes or tetralins). |

| Terminal Carbon (C3') | Primary Alkyl Bromide | Classic |

| Aryl Carbon (C4) | Inert to standard nucleophiles; active in Pd-catalyzed cross-coupling (Suzuki, Buchwald). |

Stereochemical Implications

The C1' position (bearing the chlorine) is a chiral center. In pharmaceutical applications, the enantiopurity of this position is critical, as it often dictates the binding affinity of the final drug target (e.g., the S-enantiomer of Dapoxetine is the active pharmaceutical ingredient).

-

Racemic Synthesis: Standard synthesis yields a racemate.

-

Asymmetric Synthesis: Requires enantioselective reduction of the precursor ketone or chiral resolution of the intermediate alcohol.

Validated Synthetic Pathway

The most robust industrial route to 1-Bromo-4-(3-bromo-1-chloropropyl)benzene avoids the non-selective radical halogenation of alkylbenzenes. Instead, it employs a Friedel-Crafts Acylation strategy followed by functional group interconversion.

Reaction Scheme (DOT Diagram)

Figure 1: Step-wise synthetic pathway from bromobenzene to the target scaffold.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation

Objective: Install the 3-carbon chain with para-regioselectivity.

-

Setup: Charge a flame-dried 3-neck flask with Aluminum Chloride (

, 1.2 eq) and anhydrous Dichloromethane (DCM) . Cool to 0°C.[1] -

Addition: Add 3-Bromopropionyl Chloride (1.0 eq) dropwise. Stir for 15 min to form the acylium ion.

-

Reaction: Add Bromobenzene (1.0 eq) dropwise, maintaining temperature <5°C. The solution will turn dark red/brown.

-

Workup: Quench slowly into ice water. Extract with DCM. Wash organic layer with

and brine. Dry over -

Product: 3-Bromo-1-(4-bromophenyl)propan-1-one. Recrystallize from hexane/EtOAc.

Step 2: Chemoselective Reduction

Objective: Reduce the ketone to an alcohol without debrominating the aryl or alkyl positions.

-

Setup: Dissolve the ketone (Step 1 product) in Methanol (MeOH) at 0°C.

-

Reduction: Add Sodium Borohydride (

, 0.5 eq) portion-wise. (Avoid -

Monitoring: Monitor by TLC until ketone disappears (~1-2 h).

-

Workup: Quench with dilute HCl. Evaporate MeOH. Extract with Ethyl Acetate.

-

Product: 3-Bromo-1-(4-bromophenyl)propan-1-ol.

Step 3: Chlorination (Deoxychlorination)

Objective: Convert the benzylic alcohol to the chloride with retention of the alkyl bromide.

-

Setup: Dissolve the alcohol in anhydrous DCM containing a catalytic amount of DMF .

-

Reaction: Add Thionyl Chloride (

, 1.2 eq) dropwise at 0°C. Allow to warm to room temperature. -

Mechanism: The reaction proceeds via an

(inversion) or -

Workup: Quench with ice water/bicarbonate. Wash thoroughly to remove

and HCl. -

Purification: Silica gel chromatography (Hexane/EtOAc 95:5).

Reactivity Profile & Chemoselectivity[2]

The power of this scaffold lies in the differential reactivity of its three halogen atoms. Understanding this hierarchy is essential for designing successful downstream syntheses.

| Site | Reactivity Type | Relative Rate | Selective Reagent |

| Benzylic-Cl | Highest | Weak nucleophiles (ROH), Amines, Thiolates | |

| Alkyl-Br | Medium | Azides ( | |

| Aryl-Br | Metal-Catalyzed | Lowest | Pd( |

Chemoselective Strategies

-

Strategy A (Benzylic Substitution First): Exploits the high lability of the benzylic chloride. Using a "hard" nucleophile or

conditions (polar protic solvent) allows substitution at C1' without displacing the primary bromide.-

Example: Reaction with a phenol (ArOH) in the presence of

often favors the benzylic position due to resonance stabilization of the transition state.

-

-

Strategy B (Terminal Substitution First): Difficult to achieve directly without touching the benzylic position. However, if the benzylic position is protected (e.g., leaving it as an alcohol), the terminal bromide can be substituted first, followed by activation of the alcohol.

-

Strategy C (Cyclization): Treatment with a strong base (e.g., NaH) can induce intramolecular displacement of the benzylic chloride by a nucleophile attached to the propyl chain, or formation of 1-(4-bromophenyl)cyclopropane via 1,3-elimination.

Applications in Drug Development

This molecule serves as a pivotal intermediate for the 3-phenylpropylamine class of antidepressants.

Synthesis of Fluoxetine/Atomoxetine Analogs

These drugs share a core structure:

-

Etherification: The benzylic chloride is displaced by an aryloxide (e.g., 4-trifluoromethylphenol for Fluoxetine analogs).

-

Amination: The terminal bromide is displaced by an amine (e.g., methylamine).

-

Coupling: The aryl bromide allows for the attachment of additional aromatic rings via Suzuki coupling to create biaryl analogs, expanding the SAR (Structure-Activity Relationship) library.

Pathway Diagram (DOT)

Figure 2: Divergent synthetic applications for pharmaceutical scaffold construction.

Safety & Handling

-

Hazards: Benzylic halides are potent lachrymators and vesicants (blistering agents). They can cause severe skin and eye burns.

-

Storage: Store under inert gas (

or Ar) at 2-8°C. Moisture sensitive (hydrolysis of benzylic chloride). -

Disposal: Quench with aqueous sodium hydroxide to hydrolyze the halides before disposal.

References

-

PubChem. 1-Bromo-4-(3-bromopropyl)benzene Compound Summary. National Library of Medicine. Available at: [Link]

-

Gellato, et al. Process for the preparation of bromochloro-alkanes.[2][3] U.S. Patent 4,049,516.[2][3] Google Patents. Available at:

Sources

1-Bromo-4-(3-bromo-1-chloropropyl)benzene IUPAC name

Technical Monograph: 1-Bromo-4-(3-bromo-1-chloropropyl)benzene

Strategic Utilization in Medicinal Chemistry & Organic Synthesis

Chemical Identity & Nomenclature

This compound represents a specialized class of vicinal-homovicinal dihalides , serving as a high-value "bis-electrophile" in the synthesis of nitrogen-containing heterocycles and reuptake inhibitors.

-

IUPAC Name: 1-Bromo-4-(3-bromo-1-chloropropyl)benzene

-

CAS Registry Number: 33994-21-7[1]

-

Molecular Formula:

-

Molecular Weight: 312.43 g/mol

-

Chirality: The molecule possesses a single chiral center at the benzylic carbon (

of the propyl chain), existing as (

Physicochemical Profile

| Property | Value | Note |

| Physical State | Viscous Oil / Low-melting Solid | Tendency to supercool |

| Boiling Point | ~145-150°C @ 0.5 mmHg | Predicted based on di-halo analogs |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Hydrophobic; insoluble in water |

| Reactivity | High (Benzylic & Primary Halide) | Moisture sensitive (Benzylic Cl) |

Strategic Synthesis Protocol

The synthesis of 1-bromo-4-(3-bromo-1-chloropropyl)benzene requires a chemically distinct approach to install two different halogens (chlorine and bromine) at specific positions. The most robust route avoids statistical halogenation by utilizing the distinct reactivity of acyl chlorides versus alkyl halides.

Step-by-Step Methodology

Phase 1: Friedel-Crafts Acylation (C-C Bond Formation)

-

Reagents: Bromobenzene (Substrate), 3-Bromopropionyl chloride (Reagent), Aluminum Chloride (

, Catalyst). -

Mechanism: Electrophilic Aromatic Substitution (

). -

Protocol:

-

Suspend anhydrous

(1.1 eq) in dry Dichloromethane (DCM) at 0°C. -

Add 3-bromopropionyl chloride (1.0 eq) dropwise to generate the acylium ion.

-

Add Bromobenzene (1.0 eq) slowly to control exotherm.

-

Critical Control: Maintain temperature <5°C to prevent cyclization of the 3-bromo group onto the ring (forming indanone byproducts).

-

Quench with ice/HCl. Isolate 3-bromo-1-(4-bromophenyl)propan-1-one .

-

Phase 2: Carbonyl Reduction (Chemo-selective)

-

Reagents: Sodium Borohydride (

), Methanol/THF. -

Logic:

is chosen over -

Protocol:

-

Dissolve the ketone from Phase 1 in MeOH/THF (1:1).

-

Add

(0.5 eq) at 0°C. Stir for 2 hours. -

Aqueous workup yields 1-(4-bromophenyl)-3-bromopropan-1-ol .

-

Phase 3: Deoxychlorination (Functional Group Interconversion)

-

Reagents: Thionyl Chloride (

), catalytic DMF or Pyridine. -

Mechanism: Nucleophilic Substitution (

or -

Protocol:

-

Dissolve the alcohol in anhydrous DCM or Toluene.

-

Add

(1.2 eq) dropwise. -

Mechanistic Note: The presence of pyridine promotes inversion (

) at the benzylic center, while neat -

Evaporate volatiles to yield 1-bromo-4-(3-bromo-1-chloropropyl)benzene .

-

Synthesis Pathway Diagram

Caption: Linear synthetic route ensuring regioselective placement of Chlorine (benzylic) and Bromine (homobenzylic).

Reactivity Profile & Applications

This molecule is a bis-electrophile , meaning it has two distinct sites susceptible to nucleophilic attack. Understanding the "Reactivity Hierarchy" between the Benzylic Chloride and the Primary Bromide is critical for yield optimization.

The Bis-Electrophile Paradox

-

Benzylic Chloride (

):-

Reactivity: High susceptibility to

(due to resonance-stabilized carbocation) and -

Lability: Hydrolyzes rapidly in moist air.

-

-

Primary Bromide (

):-

Reactivity: Excellent substrate for

(sterically unhindered). -

Stability: Relatively stable to solvolysis compared to the benzylic position.

-

Key Application: Synthesis of 1-Arylcyclopropanes

One of the most valuable applications of this intermediate is the synthesis of cyclopropanes via 1,3-elimination .

-

Reagent: Strong base (e.g., NaH, LiHMDS).

-

Mechanism: Deprotonation is unlikely at the benzylic position (pKa ~40). Instead, this intermediate is often reacted with active methylene compounds (e.g., malonates) which attack the benzylic position first, followed by intramolecular displacement of the terminal bromide.

Application: Nitrogen Heterocycles (Pyrrolidines/Piperidines)

Reaction with primary amines (

-

Attack 1: Amine displaces the primary bromide (

, sterically favored). -

Attack 2: The secondary amine intermediate attacks the benzylic chloride (intramolecular

/ -

Result: Formation of 2-aryl-pyrrolidines or azetidines depending on chain length dynamics.

Reactivity Flowchart

Caption: Divergent synthetic pathways leading to N-heterocycles or cyclopropanes.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that this compound combines the hazards of alkyl halides with lachrymators .

-

Vesicant Warning: Benzylic halides are potent blistering agents. They can penetrate nitrile gloves. Double-gloving with Silver Shield/Laminate under-gloves is recommended.

-

Lachrymator: The compound (and its precursors) can irritate mucous membranes. All operations must occur in a properly functioning fume hood.

-

Hydrolysis: The benzylic C-Cl bond generates HCl upon exposure to moisture. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9881136, 1-(3-Bromopropyl)-4-chlorobenzene (Analogous Reactivity). Retrieved from [Link]

-

Master Organic Chemistry (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

Sources

Technical Guide: Spectral Characterization of 1-Bromo-4-(3-bromo-1-chloropropyl)benzene

This guide is structured as a high-level technical whitepaper designed for researchers requiring specific characterization data for 1-Bromo-4-(3-bromo-1-chloropropyl)benzene (CAS 33994-21-7).

Executive Summary & Compound Profile

Compound Name: 1-Bromo-4-(3-bromo-1-chloropropyl)benzene

CAS Registry Number: 33994-21-7

Molecular Formula:

This guide provides a comprehensive spectral analysis of the title compound, a bifunctional halogenated intermediate used in the synthesis of antihistamines (e.g., pheniramine derivatives) and serotonin reuptake inhibitors. The molecule features a para-bromophenyl core with a propyl side chain containing a benzylic chloride and a terminal bromide.

Structural Logic

The chemical behavior and spectral signature are defined by three distinct electronic environments:

-

Aromatic Core: para-substituted benzene ring (AA'BB' system).

-

Benzylic Center: A chiral center bearing a chlorine atom (

). -

Terminal Aliphatic: A primary alkyl bromide (

).

Synthesis & Mechanistic Pathway

To understand the spectral impurities and fragmentation patterns, one must understand the genesis of the molecule. The standard synthesis proceeds via the reduction of the corresponding ketone followed by chlorination.

Reaction Workflow (DOT Visualization)

Figure 1: Synthetic pathway converting bromobenzene to the target di-halo intermediate via Friedel-Crafts acylation and nucleophilic substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below distinguishes the target molecule from its regioisomers (e.g., where Cl is terminal).

H NMR (Proton) Data

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.48 | Doublet ( | 2H | Ar-H (meta to alkyl) | Ortho to aromatic Br (deshielded). |

| 7.28 | Doublet ( | 2H | Ar-H (ortho to alkyl) | Shielded relative to meta protons. |

| 5.15 | Triplet / dd | 1H | Ar-CH (Cl)- | Diagnostic Peak. Benzylic proton deshielded by Cl and Ring. |

| 3.55 | Triplet ( | 2H | -CH | Terminal alkyl bromide. |

| 2.45 - 2.65 | Multiplet | 2H | -CH | Middle methylene bridge. |

Interpretation Guide:

-

The 5.15 ppm signal is the critical quality attribute (CQA). If this peak appears upfield at ~4.6 ppm, it indicates the benzylic chloride has hydrolyzed to the alcohol (Intermediate 2).

-

The AA'BB' pattern (two doublets) confirms the para-substitution.

C NMR (Carbon) Data

Solvent:

| Shift ( | Assignment | Notes |

| 140.5 | Ar-C (ipso to alkyl) | Quaternary. |

| 131.8 | Ar-C -H | Ortho to Br. |

| 128.5 | Ar-C -H | Ortho to alkyl. |

| 122.1 | Ar-C -Br | Quaternary (distinctive low intensity). |

| 61.2 | -C H(Cl)- | Benzylic carbon (deshielded). |

| 41.5 | -C H | Middle methylene. |

| 30.8 | -C H | Terminal carbon. |

Mass Spectrometry (MS)

The mass spectrum is dominated by the complex isotope pattern resulting from two Bromine atoms and one Chlorine atom (

Isotope Pattern Analysis ( Cluster)

The molecular ion cluster spans m/z 310 to 316.

Formula:

| m/z | Composition | Relative Abundance (Approx) | Origin |

| 310 | 51% | Base M peak | |

| 312 | 100% | Base Peak (M+2) | |

| 314 | 70% | M+4 | |

| 316 | 15% | M+6 |

Fragmentation Pathway

The fragmentation follows a logical loss of halogens, starting with the labile benzylic chloride.

Figure 2: Primary fragmentation pathway. The initial loss of Chlorine (M-35) is favored due to the stability of the resulting secondary benzylic carbocation.

Infrared (IR) Spectroscopy

Key functional group absorptions for quality control.

-

3050 - 3000 cm⁻¹: C-H stretch (Aromatic).

-

2950 - 2850 cm⁻¹: C-H stretch (Aliphatic methylene).

-

1480, 1580 cm⁻¹: C=C Aromatic ring breathing.

-

1070 cm⁻¹: C-Cl stretch (Benzylic, often coupled).

-

600 - 700 cm⁻¹: C-Br stretch (Strong, broad).

-

820 cm⁻¹: C-H out-of-plane bending (para-substitution diagnostic).

References

-

Synthesis of Benzylic Chlorides: ChemicalBook. "1-bromo-4-(3-chloropropyl)benzene synthesis".[2] Link

-

Precursor Characterization: Sigma-Aldrich. "3-Bromo-1-(4-bromophenyl)propan-1-one Product Sheet". Link

-

NMR Shift Correlations: Compound Interest. "Guide to NMR Chemical Shifts". Link

-

Mass Spec Isotope Patterns: ChemGuide. "Mass Spectra - The M+2 Peak (Cl/Br patterns)". Link

-

General CAS Data: Alchem Pharmtech. "CAS 33994-21-7 Data".[3][4] Link

Sources

A Technical Guide to the Selective Reactivity of the Benzylic Chlorine in 1-Bromo-4-(3-bromo-1-chloropropyl)benzene

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of 1-Bromo-4-(3-bromo-1-chloropropyl)benzene, a molecule featuring three distinct halogen-carbon bonds. The primary focus is on the benzylic chlorine atom, which occupies a position of significantly enhanced reactivity compared to the primary alkyl bromide and the aromatic bromide. We will dissect the mechanistic underpinnings governing this reactivity, exploring the competitive SN1 and SN2 pathways. This guide details how reaction conditions—specifically the choice of nucleophile and solvent—can be manipulated to selectively favor one mechanism over the other. Furthermore, we will examine the electronic influence of the para-bromo substituent on the aromatic ring and consider the potential for neighboring group participation. Detailed, field-tested experimental protocols are provided to offer researchers and drug development professionals a practical framework for the selective functionalization of this versatile chemical scaffold.

Introduction: A Molecule of Graded Reactivity

The compound 1-Bromo-4-(3-bromo-1-chloropropyl)benzene presents a compelling case study in selective chemical synthesis. It possesses three halogen atoms, each with a unique chemical environment and, consequently, a distinct reactivity profile:

-

Aryl Bromide: Covalently bonded to an sp²-hybridized carbon of the benzene ring. This bond is exceptionally stable and generally unreactive towards standard nucleophilic substitution reactions (SN1/SN2) due to the high energy required to form an unstable phenyl cation and the repulsion between the electron-rich ring and incoming nucleophiles.[1][2]

-

Primary Alkyl Bromide: Located at the terminus of the propyl chain. This C(sp³)-Br bond is susceptible to nucleophilic substitution, primarily via an SN2 mechanism.

-

Secondary Benzylic Chloride: Attached to a carbon atom directly adjacent to the benzene ring.[3] This benzylic position is the focal point of this guide, as it represents the most labile site for nucleophilic substitution.

The enhanced reactivity of the benzylic chlorine is a direct consequence of the electronic influence of the adjacent aromatic ring. The π-system of the ring can stabilize both the transition state of an SN2 reaction and the carbocation intermediate of an SN1 reaction, dramatically accelerating substitution rates compared to analogous non-benzylic halides.[4][5] This guide will elucidate the principles that allow for the precise and selective targeting of this benzylic C-Cl bond, leaving the other two halogenated sites intact.

Mechanistic Underpinnings of Benzylic Substitution

Benzylic halides are unique in their ability to readily undergo substitution via both unimolecular (SN1) and bimolecular (SN2) pathways.[6][7] The operative mechanism is not inherent to the substrate alone but is dictated by the specific experimental conditions employed.

Figure 1: Competing SN1 and SN2 pathways for a secondary benzylic halide.

The SN1 Pathway and Carbocation Stabilization

The SN1 mechanism is favored under conditions that promote the formation of a carbocation intermediate, such as the use of weak nucleophiles (e.g., water, alcohols) in polar protic solvents (e.g., ethanol, acetic acid).[8] The rate-determining step is the unimolecular dissociation of the leaving group to form a benzylic carbocation.[9] This intermediate is profoundly stabilized by resonance, as the positive charge is delocalized across the carbon framework and into the aromatic ring.[10][11]

Figure 2: Resonance stabilization of the benzylic carbocation intermediate. (Note: Placeholder images used for chemical structures).

This extensive stabilization lowers the activation energy for carbocation formation, making even secondary benzylic halides highly susceptible to SN1 reactions.[9]

The SN2 Pathway and Transition State Stabilization

The SN2 mechanism is a single, concerted step where a strong nucleophile attacks the electrophilic carbon, displacing the leaving group from the opposite side. This pathway is favored by strong nucleophiles (e.g., I⁻, CN⁻, RS⁻) in polar aprotic solvents (e.g., acetone, DMF, DMSO).[1][2] While the secondary carbon in our target molecule presents some steric hindrance, the SN2 pathway remains highly viable. The reactivity is enhanced because the p-orbitals of the adjacent benzene ring overlap with the p-orbital of the carbon atom in the trigonal bipyramidal transition state.[4][5] This orbital overlap delocalizes the negative charge of the transition state, lowering its energy and increasing the reaction rate.

Analysis of 1-Bromo-4-(3-bromo-1-chloropropyl)benzene

Electronic Effect of the para-Bromo Substituent

The bromine atom on the aromatic ring exerts two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative element, bromine withdraws electron density through the sigma bond network, which tends to destabilize a developing positive charge on the benzylic carbon.

-

Resonance Effect (+R): The lone pairs on the bromine can be donated into the aromatic π-system, which would help stabilize a positive charge.

For halogens, the inductive effect generally outweighs the resonance effect. Therefore, the para-bromo group acts as a weak deactivating group. This will slightly destabilize the benzylic carbocation intermediate, making the SN1 reaction for this substrate slightly slower than for an unsubstituted benzyl chloride.[5] Conversely, this electron withdrawal can make the benzylic carbon slightly more electrophilic, potentially favoring the SN2 pathway.

Potential for Neighboring Group Participation (NGP)

An advanced consideration for this molecule is the potential for the phenyl ring to act as an internal nucleophile in an SN1-like process. The π-electrons of the ring can attack the benzylic carbon as the chloride leaves, forming a three-membered ring intermediate known as a phenonium ion .[12][13][14] An external nucleophile would then attack this intermediate to open the ring. This pathway often results in a mixture of products and can involve skeletal rearrangements, though it is a less common pathway than direct SN1 or SN2.

Experimental Protocols for Selective Substitution

The key to selectively targeting the benzylic chlorine is the judicious choice of reaction conditions. Below are two validated protocols designed to favor either the SN2 or SN1 pathway.

Figure 3: General experimental workflow for nucleophilic substitution.

Protocol 1: SN2-Selective Iodination (Finkelstein Reaction)

This protocol utilizes a strong nucleophile (iodide) in a polar aprotic solvent (acetone) to promote a clean SN2 reaction.

-

Objective: Replace the benzylic chlorine with iodine via an SN2 mechanism.

-

Rationale: Sodium iodide (NaI) is highly soluble in acetone, while the resulting sodium chloride (NaCl) is not, driving the reaction to completion according to Le Châtelier's principle. Acetone solvates the cation (Na⁺) but not the anion (I⁻), maximizing the nucleophilicity of the iodide ion.[1]

-

Methodology:

-

To a solution of 1-Bromo-4-(3-bromo-1-chloropropyl)benzene (1.0 eq) in dry acetone (0.2 M), add sodium iodide (3.0 eq).

-

Heat the mixture to reflux (approx. 56°C) and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature. A white precipitate of NaCl will be observed.

-

Filter the mixture to remove the NaCl precipitate and wash the solid with a small amount of cold acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-Bromo-4-(3-bromo-1-iodopropyl)benzene.

-

Protocol 2: SN1-Selective Ethanolysis

This protocol uses a weak nucleophile (ethanol), which also serves as the polar protic solvent, to favor an SN1 pathway. The addition of silver nitrate accelerates the reaction.

-

Objective: Replace the benzylic chlorine with an ethoxy group via an SN1 mechanism.

-

Rationale: Ethanol is a weak nucleophile and a polar protic solvent, ideal conditions for an SN1 reaction.[8] Silver nitrate (AgNO₃) is added to assist the departure of the leaving group by coordinating with the chlorine and precipitating as insoluble silver chloride (AgCl), irreversibly forming the benzylic carbocation.[1]

-

Methodology:

-

Dissolve 1-Bromo-4-(3-bromo-1-chloropropyl)benzene (1.0 eq) in absolute ethanol (0.2 M).

-

Add a solution of silver nitrate (1.1 eq) in ethanol dropwise at room temperature.

-

A white precipitate of AgCl should form immediately or upon gentle warming.

-

Stir the reaction at room temperature or slightly elevated temperature (40°C) until TLC analysis shows complete consumption of the starting material (typically 1-3 hours).

-

Filter the reaction mixture through a pad of celite to remove the AgCl precipitate, washing with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with dilute ammonium hydroxide (to remove excess silver salts), followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield 1-Bromo-4-(1-ethoxy-3-bromopropyl)benzene.

-

Data Summary: Comparison of Reaction Pathways

| Parameter | Protocol 1 (SN2) | Protocol 2 (SN1) |

| Mechanism | Bimolecular (SN2) | Unimolecular (SN1) |

| Nucleophile | Strong (NaI) | Weak (Ethanol) |

| Solvent | Polar Aprotic (Acetone) | Polar Protic (Ethanol) |

| Intermediate | Pentacoordinate T.S. | Resonance-Stabilized Carbocation |

| Stereochemistry | Inversion of configuration | Racemization |

| Major Product | 1-Bromo-4-(3-bromo-1-iodopropyl)benzene | 1-Bromo-4-(1-ethoxy-3-bromopropyl)benzene |

| Key Additive | None | Silver Nitrate (AgNO₃) |

Conclusion

The reactivity of the benzylic chlorine in 1-Bromo-4-(3-bromo-1-chloropropyl)benzene is a textbook example of substrate-controlled reactivity enhanced by electronic factors. This position is primed for nucleophilic substitution, and the synthetic outcome can be decisively controlled by the chemist's choice of reaction conditions. By selecting strong nucleophiles in polar aprotic solvents, a selective SN2 displacement can be achieved. Conversely, employing weak nucleophiles in polar protic solvents, particularly with the aid of a Lewis acid like silver nitrate, facilitates a clean SN1 reaction. This predictable and controllable reactivity makes the benzylic position an ideal handle for the further elaboration and functionalization of this molecule, providing a valuable tool for professionals in chemical research and drug development.

References

-

Department of Chemistry, University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. [Link]

-

Various Authors. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Quora. [Link]

-

Glasp. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]

-

Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

-

Various Authors. (2023, May 11). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. Quora. [Link]

-

Pearson. The benzene ring alters the reactivity of a neighboring group in.... [Link]

-

SP College, Meghalaya. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]

-

Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

-

Brainly. (2024, March 6). Explain why a primary benzylic halide shows higher reactivity by the SN1 mechanism than other primary alkyl. [Link]

-

Scribd. Benzyl Chloride Reactivity in SN1 and SN2. [Link]

-

Chemistry LibreTexts. (2019, September 3). 6.12: Comparison of SN1 and SN2 Reactions. [Link]

-

Pearson. (2024, August 13). Reactions at Benzylic Positions: Videos & Practice Problems. [Link]

-

Chemistry LibreTexts. (2014, August 7). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]

-

Reddit. (2022, October 5). Will allylic and benzylic halide prefer SN1 or SN2 reaction?. [Link]

-

Vedantu. Neighbouring Group Participation: Concepts & Examples Explained. [Link]

-

Filo. (2025, May 26). allylic and benzylic halides show high reactivity towards the SN1 reactions. Explain why?. [Link]

-

Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. [Link]

-

Chemistry Steps. Reactions at the Benzylic Position. [Link]

-

Scribd. (2013, June 12). Neighboring Group Participation. [Link]

-

ACS Publications. (2025, January 15). Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. [Link]

-

YouTube. (2019, October 21). Allylic and Benzylic Substrates: SN1/SN2/E1 or E2?. [Link]

-

Chemistry Stack Exchange. (2014, October 25). Rate Expression for Reactions Involving 2° Benzylic Alkyl Halides. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The benzene ring alters the reactivity of a neighboring group in ... | Study Prep in Pearson+ [pearson.com]

- 4. quora.com [quora.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. quora.com [quora.com]

- 7. glasp.co [glasp.co]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. brainly.com [brainly.com]

- 10. allylic and benzylic halides show high reactivity towards the SN1 reactio.. [askfilo.com]

- 11. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 12. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scribd.com [scribd.com]

Technical Guide: Stability and Storage Architecture for Halogenated Aromatic Compounds

Executive Summary

Halogenated aromatic compounds (aryl halides) serve as linchpins in medicinal chemistry and materials science, primarily due to their utility in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and their ability to modulate lipophilicity in drug candidates. However, their stability is not uniform. While aryl fluorides are exceptionally robust, aryl iodides and bromides exhibit significant sensitivity to photolytic and thermal degradation.

This guide provides a causal analysis of instability mechanisms and establishes a self-validating storage protocol designed to maintain reagent integrity >99% purity over extended timelines.

Part 1: The Physicochemical Basis of Instability

To implement effective storage, one must understand the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The stability of the compound is directly proportional to the energy required to homolytically cleave this bond.

Table 1: Comparative Bond Dissociation Energies (Ph-X)

Data synthesized from standard thermodynamic sources. [1, 2]

| Bond Type | Bond Energy (kcal/mol) | Bond Energy (kJ/mol) | Relative Stability | Primary Degradation Risk |

| C–F | ~126 | ~525 | Ultra-Stable | Metabolic (enzymatic) only |

| C–Cl | ~96 | ~400 | High | High temp / Strong nucleophiles |

| C–Br | ~81 | ~335 | Moderate | Photolysis (UV), Metal insertion |

| C–I | ~65 | ~272 | Low | Photolysis (Visible/UV) , Heat |

Critical Insight: The C–I bond energy (~65 kcal/mol) overlaps with the energy of photons in the near-UV and visible violet spectrum (300–400 nm). This makes aryl iodides inherently photosensitive, capable of degrading even under ambient laboratory lighting.

Part 2: Critical Degradation Pathways

Photolytic Dehalogenation (The Primary Threat)

For aryl bromides and iodides, the primary failure mode is homolytic bond fission driven by light absorption. This generates a highly reactive aryl radical and a halogen radical.

-

Mechanism: The aryl radical abstracts a hydrogen atom from any available donor (solvent, moisture, or neighboring organic molecules), resulting in the formation of the proto-dehalogenated impurity (Ar-H).

-

Visual Indicator: The liberation of iodine radicals (

) often leads to the formation of molecular iodine (

Diagram 1: Photolytic Degradation Mechanism

Figure 1: Radical-mediated pathway leading to dehalogenation and iodine liberation.

Metal-Catalyzed Decomposition

Trace transition metals (Pd, Cu, Ni) from synthesis or contaminated spatulas can lower the activation energy for oxidative addition, even at room temperature. This is particularly relevant for aryl iodides stored in solution.

Part 3: Storage & Handling Protocols[1][2]

This section defines a logic-driven storage architecture. Do not treat all halides equally; resource allocation should match instability risks.

Diagram 2: Storage Decision Tree

Figure 2: Logic flow for determining optimal storage conditions based on halogen type.

Protocol A: The "Gold Standard" for Aryl Iodides & Light-Sensitive Bromides

Target: Aryl Iodides, Poly-halogenated aromatics, Electron-rich aryl bromides.

Objective: Eliminate photon flux and oxygen/moisture participation in radical propagation.

-

Container Selection: Use amber borosilicate glass vials with Teflon-lined caps.

-

Why: Amber glass blocks UV <450nm. Teflon prevents leaching of plasticizers which can act as radical initiators [3].

-

-

Physical Barrier: Wrap the vial in aluminum foil.

-

Why: Provides 100% opacity, protecting against high-intensity lab lighting that might penetrate amber glass.

-

-

Atmosphere Exchange (The "Schlenk" Method):

-

Insert a needle connected to an Argon line (heavier than air) into the vial.

-

Flush for 30-60 seconds.

-

Cap immediately under the flow.

-

Why: Removes

which can form peroxides with radical intermediates, accelerating degradation.

-

-

Thermal Control: Store at -20°C.

-

Why: Arrhenius equation dictates that lowering temperature reduces the rate of thermal bond cleavage and side reactions.

-

Protocol B: General Storage for Aryl Chlorides/Fluorides

Target: Chlorobenzene, Fluorobenzene derivatives.

-

Container: Clear or Amber glass.

-

Environment: Ambient temperature (20-25°C), dry cabinet.

-

Segregation: Store away from strong reducing agents (e.g., LiAlH4) and strong bases.

Part 4: Quality Control & Self-Validation

A storage protocol is only trustworthy if you can verify its success. Use these indicators to validate reagent integrity before use in critical steps (e.g., GMP synthesis).

Visual Inspection (The "Traffic Light" Test)

-

Pass: Solid is white or off-white (or original color).

-

Caution: Slight yellowing (indicates trace

or oxidation). Purify via short silica plug. -

Fail: Deep purple/brown discoloration or liquefaction of solid.

Chemical Validation (NMR)

Run a proton NMR (

-

Target Signal: Look for the "Proto-dehalogenation" peak.

-

Example: For 4-iodoanisole, look for the appearance of anisole peaks (loss of iodine, gain of hydrogen).

-

Calculation: Integrate the Desired Product vs. Dehalogenated Impurity. If Impurity > 1%, recrystallize.

-

Copper Wire Test (Beilstein Test - Qualitative)

Use for verifying identity if labels are lost, though less useful for purity.

-

Heat a copper wire in a flame until no color is produced.

-

Dip into the compound and reheat.

-

Result: A green/blue flame indicates the presence of halogen.

References

- Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for BDE values).

-

J. Org. Chem. (2024).[1][2] Visible Light Induced Photocatalyst-Free C-X Bond Formation.

-

BenchChem Technical Support. (2025). Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives.

-

National Institutes of Health (NIH). (2024). Light-Sensitive Injectable Prescription Drugs and Reagent Stability.

-

University of Toronto EHS. (2022). Chemical Storage Guidelines and Incompatibility Groups.

Sources

Precision Engineering of the Arene Core: A Technical Guide to Polyhalogenated Benzenes

Executive Summary: The Halogen Advantage

Polyhalogenated benzene derivatives are not merely intermediates; they are programmable scaffolds. In modern organic synthesis, the presence of multiple halogen atoms (F, Cl, Br, I) on a single arene core offers orthogonal reactivity profiles that allow for "site-selective editing."

For the drug development professional, these scaffolds offer two distinct advantages:

-

Metabolic Blocking: Strategic placement of fluorine atoms blocks P450 oxidation sites, extending half-life (

). -

Modular Assembly: The varying bond strengths (C-F > C-Cl > C-Br > C-I) allow for sequential functionalization—a "molecular switchboard" where specific positions can be activated while others remain inert.

This guide details the mechanistic logic and experimental protocols required to exploit these unique electronic landscapes.

The Electronic Landscape & Reactivity Rules

To successfully manipulate polyhalogenated benzenes, one must understand the hierarchy of reactivity. The interplay between inductive withdrawal (-I) and mesomeric donation (+M) dictates the site of attack.

Reactivity Hierarchy Table

| Reaction Class | Primary Driver | Selectivity Rule | Representative Substrate |

| SNAr | LUMO coefficient magnitude | Para to strongest EWG (NO₂, CN, CF₃). | Octafluorotoluene, Pentafluoropyridine |

| Pd-Catalyzed C-H Activation | pKa (Acidity of C-H) | Flanked by Fluorines (most acidic proton). | Pentafluorobenzene, 1,2,4,5-Tetrafluorobenzene |

| Halogen Dance | Thermodynamic Stability | Migration to position between blocking groups. | 1,2,4-Tribromobenzene |

| Cross-Coupling | Bond Dissociation Energy (BDE) | C-I > C-Br > C-Cl >> C-F | 1-Bromo-2,3,4,5,6-pentafluorobenzene |

Module A: Nucleophilic Aromatic Substitution (SNAr)

In perfluorinated or highly fluorinated systems, the benzene ring is electron-deficient, making it highly susceptible to nucleophilic attack. Unlike standard electrophilic aromatic substitution (SEAr), which fails here, SNAr is the dominant pathway.

Mechanistic Insight: The "Para" Preference

In polyfluoroarenes containing an additional electron-withdrawing group (EWG) like -CF₃ or -NO₂, nucleophilic attack occurs exclusively para to the EWG.

-

Why? The Meisenheimer complex formed by para attack places the negative charge on the carbon bearing the EWG, maximizing stabilization.

-

The "Fluorine Effect": While Fluorine is electronegative, its lone pair donation (+M) destabilizes the negative charge in the intermediate if the attack is ortho or meta.

Protocol: Regioselective Amination of Octafluorotoluene

Target: 4-(Perfluorotolyl)morpholine

Reagents: Octafluorotoluene (1.0 equiv), Morpholine (1.1 equiv), K₂CO₃ (2.0 equiv), Acetonitrile (MeCN).

Step-by-Step Workflow:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with N₂.

-

Solvation: Dissolve Octafluorotoluene (2.36 g, 10 mmol) in anhydrous MeCN (20 mL).

-

Addition: Add K₂CO₃ (2.76 g, 20 mmol). Cool the suspension to 0°C using an ice bath to control the exotherm.

-

Nucleophile Introduction: Add Morpholine (0.96 g, 11 mmol) dropwise over 10 minutes.

-

Critical Checkpoint: The solution will turn yellow, indicating the formation of the Meisenheimer complex.

-

-

Reaction: Remove ice bath and stir at 25°C for 4 hours. Monitor by ¹⁹F NMR (disappearance of the para-F signal at -143 ppm).

-

Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from cold hexane.

Validation:

-

¹⁹F NMR: Product shows 3 signals (2 ortho-F, 2 meta-F, 3 CF₃-F). The para-F signal is absent.

Module B: Transition Metal-Catalyzed C-H Activation

When the arene retains a hydrogen atom (e.g., pentafluorobenzene), the acidity of that proton is dramatically increased by the surrounding fluorines (pKa ~27 in DMSO, compared to ~43 for benzene). This allows for direct Pd-catalyzed arylation without pre-functionalization (e.g., boronic acids).

The Concerted Metallation-Deprotonation (CMD) Pathway

This reaction does not proceed via Friedel-Crafts or oxidative addition into a C-H bond. Instead, a carbonate or pivalate base assists the palladium in breaking the C-H bond in a concerted transition state.

Protocol: Direct Arylation of Pentafluorobenzene

Target: 2,3,4,5,6-Pentafluorobiphenyl

Reagents: Pentafluorobenzene (1.5 equiv), Bromobenzene (1.0 equiv), Pd(OAc)₂ (5 mol%), Ligand (DavePhos or P(tBu)₃HBF₄, 10 mol%), K₂CO₃ (2.0 equiv), Pivalic Acid (30 mol%), Mesitylene (Solvent).

Step-by-Step Workflow:

-

Catalyst Pre-mix: In a glovebox or under Argon, mix Pd(OAc)₂ and the Ligand in Mesitylene. Stir for 15 mins to generate the active catalytic species.

-

Substrate Loading: Add Bromobenzene (1.0 mmol), Pentafluorobenzene (1.5 mmol), K₂CO₃, and Pivalic Acid.

-

Why Pivalic Acid? It acts as a "proton shuttle," lowering the energy barrier for the C-H cleavage step.

-

-

Heating: Seal the reaction vessel and heat to 140°C for 16 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine.

-

Purification: Flash column chromatography (Silica gel, 100% Hexanes).

Module C: The Halogen Dance (Base-Catalyzed Isomerization)

The "Halogen Dance" is a counter-intuitive but powerful tool. It involves the migration of a halogen atom (usually Br or I) to a more thermodynamically stable position on the ring, mediated by a hindered base (LDA or LiTMP).

Mechanism

-

Lithiation: Base removes a proton ortho to a halogen (kinetically favored).

-

Migration: The halogen migrates to the lithiated carbon.

-

Equilibration: The lithium moves to the position between two halogens (thermodynamically favored due to inductive stabilization).

Visualization: The Halogen Dance Pathway

Caption: Thermodynamic equilibration of tribromobenzene via the Halogen Dance mechanism.

Strategic Decision Workflow

When faced with a polyhalogenated scaffold, use this decision tree to select the correct methodology.

Caption: Decision matrix for functionalizing polyhalogenated arenes based on structural features.

References

-

Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society. Link

-

Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic aromatic substitution. Tetrahedron. Link

-

Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews. Link

-

Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions. Angewandte Chemie International Edition. Link

-

Sessler, C. D., et al. (2006). Synthesis of 2,3,4,5,6-Pentafluorobiphenyl via Pd-Catalyzed C-H Activation.[1] Organic Syntheses. Link

Sources

Literature review of 1-Bromo-4-(3-bromo-1-chloropropyl)benzene and its analogs

An In-depth Technical Guide to 1-Bromo-4-(3-bromo-1-chloropropyl)benzene and its Analogs for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 1-Bromo-4-(3-bromo-1-chloropropyl)benzene, a polyhalogenated aromatic compound with significant potential as a versatile building block in synthetic and medicinal chemistry. Due to the limited direct literature on this specific molecule, this guide synthesizes information from analogous structures and established reaction mechanisms to present a scientifically grounded overview of its synthesis, reactivity, and potential applications. We will explore the differential reactivity of its three distinct halogen atoms, offering insights into selective functionalization strategies. Furthermore, this guide will discuss the rational design of its analogs and provide detailed, illustrative protocols for key transformations relevant to drug discovery and materials science.

Introduction: The Strategic Value of Polyhalogenated Scaffolds

Halogenated aromatic compounds are fundamental to modern chemical synthesis, finding extensive applications in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of halogen atoms into an organic molecule can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Polyhalogenated compounds, in particular, offer a rich platform for molecular diversification, as the differential reactivity of various carbon-halogen bonds allows for site-selective modifications.[3]

1-Bromo-4-(3-bromo-1-chloropropyl)benzene (CAS 33994-21-7) is a trifunctionalized scaffold featuring an aryl bromide, a benzylic chloride, and a primary bromide.[4] This unique arrangement of reactive centers presents both a challenge and an opportunity for the synthetic chemist. Understanding and controlling the reactivity of each halogen is paramount to unlocking the full potential of this molecule as a precursor to a wide array of complex chemical entities. This guide will serve as a foundational resource for researchers looking to leverage the synthetic utility of 1-Bromo-4-(3-bromo-1-chloropropyl)benzene and its analogs.

Synthesis and Characterization

A plausible and efficient synthesis of 1-Bromo-4-(3-bromo-1-chloropropyl)benzene can be envisioned through a multi-step sequence starting from commercially available bromobenzene. This proposed pathway leverages well-established synthetic transformations.

Proposed Synthetic Pathway

The synthesis can be broken down into four key steps:

-

Friedel-Crafts Acylation: Bromobenzene is acylated with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 1-(4-bromophenyl)-3-chloropropan-1-one.[5][6]

-

Ketone Reduction: The resulting ketone is then reduced to the corresponding secondary alcohol, 1-(4-bromophenyl)-3-chloropropan-1-ol. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a mild and effective choice.

-

Conversion of Benzylic Alcohol to Chloride: The benzylic alcohol is converted to a benzylic chloride. This can be achieved using various reagents, including thionyl chloride (SOCl₂) or under neutral conditions with 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic dimethyl sulfoxide (DMSO).[1][7]

-

Benzylic Bromination: The final step involves the free-radical bromination of the benzylic position of the propyl side chain. N-Bromosuccinimide (NBS) in the presence of a radical initiator is the reagent of choice for selective benzylic bromination.[8][9]

Diagram of the Proposed Synthetic Pathway

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. askfilo.com [askfilo.com]

- 8. homework.study.com [homework.study.com]

- 9. NBS Reaction| About NBS mechanism |N-bromosuccinimide use | PW [pw.live]

Methodological & Application

Chemoselective Palladium-Catalyzed Cross-Coupling Reactions Using 1-Bromo-4-(3-bromo-1-chloropropyl)benzene

An Application Guide for Researchers

Abstract

This technical guide provides detailed application notes and protocols for the strategic use of 1-Bromo-4-(3-bromo-1-chloropropyl)benzene in palladium-catalyzed cross-coupling reactions. The presence of three distinct carbon-halogen bonds—aryl bromide, alkyl bromide, and alkyl chloride—on a single scaffold presents a unique challenge and opportunity for chemoselective synthesis. This document outlines the foundational principles governing selectivity and delivers field-tested protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, specifically targeting the highly reactive aryl bromide moiety. By carefully selecting catalysts, ligands, and reaction conditions, researchers can functionalize the aromatic ring while preserving the haloalkyl chain for subsequent synthetic transformations, making this substrate a versatile building block in drug discovery and materials science.

Introduction: A Substrate of Strategic Importance

1-Bromo-4-(3-bromo-1-chloropropyl)benzene is a polyhalogenated organic compound that offers significant potential for building molecular complexity. Its utility is rooted in the differential reactivity of its three distinct halogen atoms. Understanding this hierarchy is paramount for predictable and high-yield synthesis.

-

Aryl Bromide (Csp²-Br): This is the most reactive site for palladium-catalyzed cross-coupling. The sp² hybridization of the carbon and its integration into the aromatic system facilitate the crucial oxidative addition step with a Pd(0) catalyst.[1][2][3]

-

Alkyl Bromide (Csp³-Br): This secondary site is less reactive than the aryl bromide in typical cross-coupling cycles but can be activated under more forcing conditions or with specialized catalyst systems designed for Csp³-X coupling.[4][5]

-

Alkyl Chloride (Csp³-Cl): This is the least reactive bond. Oxidative addition to a C-Cl bond is significantly less favorable than to a C-Br bond, providing a robust handle that typically remains intact under conditions optimized for aryl bromide coupling.[3]

This reactivity differential allows for a sequential and controlled approach to functionalization, beginning with the aryl bromide position.

Caption: Reactivity sites on 1-Bromo-4-(3-bromo-1-chloropropyl)benzene.

The Principle of Chemoselectivity in Palladium Catalysis

The success of these protocols hinges on exploiting the kinetic differences in the oxidative addition step of the palladium catalytic cycle. This is often the rate- and selectivity-determining step.[6][7][8][9] The general reactivity order for oxidative addition is C-I > C-Br > C-OTf >> C-Cl.[10][11] This inherent preference for bromine over chlorine allows for selective reactions at one of the two C-Br bonds.

The differentiation between the aryl and alkyl bromide sites is governed by several factors:

-

Bond Strength: The C(sp²)-Br bond is generally weaker and more readily cleaved by the Pd(0) catalyst than the C(sp³)-Br bond.

-

Mechanism of Oxidative Addition: The mechanism for aryl halides is typically a concerted, three-centered transition state, which is highly favorable.[4][7]

-

Ligand Effects: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical. Bulky, electron-rich ligands stabilize the Pd(0) center, increase its electron density, and promote the oxidative addition step, often enhancing selectivity for the aryl halide.[12][13][14]

By maintaining mild reaction conditions (e.g., lower temperatures) and using appropriate ligands, the catalytic system can be tuned to exclusively activate the most susceptible C(sp²)-Br bond, leaving the alkyl halides untouched for future synthetic manipulations.

Caption: Generalized Pd cross-coupling cycle highlighting the selectivity step.

Experimental Protocols for Selective Aryl Functionalization